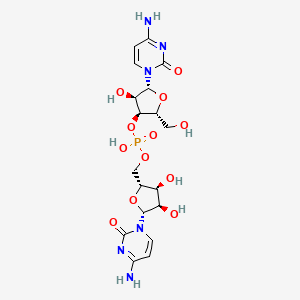

Cytidylyl-(3'-5')-cytidine

Description

Contextualization as a Dinucleotide in RNA Structures

The sequence of nucleotides, including the frequency and position of CpC, can influence RNA stability. For instance, studies have shown that the dinucleotide composition of untranslated regions (UTRs) of mRNA is a major determinant of RNA stability, with certain dinucleotides being associated with either increased or decreased degradation. elifesciences.org While TA-rich regions are often linked to instability, the specific roles of other dinucleotides like CpC are areas of ongoing investigation. elifesciences.org

Historical Perspectives in Nucleotide and Oligonucleotide Research

The journey to understanding molecules like Cytidylyl-(3'-5')-cytidine is deeply rooted in the history of nucleic acid research. The discovery of the DNA double helix in 1953 by Watson and Crick laid the foundation for understanding the genetic code. nih.gov This pivotal moment spurred intense interest in the chemical synthesis of oligonucleotides to probe the intricacies of gene structure and function.

The first chemical synthesis of a dinucleotide was reported in 1955, a significant milestone that opened the door to creating defined sequences of nucleic acids. trilinkbiotech.com Early methods, such as the phosphodiester and phosphotriester approaches, were instrumental but often laborious. trilinkbiotech.com The development of the phosphoramidite (B1245037) method in the early 1980s revolutionized oligonucleotide synthesis, making it an automated and routine process. trilinkbiotech.com This technological advancement was crucial for a wide range of applications, including the synthesis of specific RNA fragments like CpC for detailed study.

The study of dinucleotides and short oligonucleotides has been fundamental to understanding various biological processes. For example, research in the 1960s on poly(I:C), a synthetic double-stranded RNA, as an interferon inducer highlighted the biological activity of nucleotide polymers. nih.gov The subsequent identification of Toll-like receptors (TLRs) that recognize such structures further underscored the importance of nucleic acid fragments in innate immunity. nih.gov

Significance as a Foundational Model in RNA Chemistry

This compound serves as an invaluable model system for investigating the fundamental chemical and physical properties of RNA. Its relatively simple structure allows for detailed analysis that can be extrapolated to understand the behavior of more complex RNA molecules. As a dinucleotide, it is a vital intermediate in the chemical synthesis of longer RNA chains and is used in research to study the mechanisms of RNA synthesis, stability, and degradation. lookchem.com

The study of CpC and other dinucleotides provides insights into:

Conformational Dynamics: Spectroscopic techniques can be used to study the preferred conformations of the sugar-phosphate backbone and the orientation of the bases. This information is critical for modeling the three-dimensional structures of larger RNAs.

Thermodynamic Stability: By studying the thermodynamics of base stacking and other interactions in dinucleotides like CpC, scientists can predict the stability of different RNA secondary structures.

Enzymatic Recognition: Dinucleotides are used as substrates to study the activity and specificity of enzymes that process RNA, such as nucleases and polymerases. ontosight.ai

Interactions with other molecules: CpC can be used in studies of how RNA interacts with proteins, drugs, and other small molecules. For example, the study of a complex between cytidylyl-3',5'-adenosine (B1604924) (CpA) and the intercalating dye proflavine (B1679165) revealed details about how such molecules bind to nucleic acids. nih.gov

In essence, the detailed characterization of this compound provides a foundational understanding of the chemical principles that govern the structure, function, and recognition of RNA, making it a cornerstone of nucleic acid research. lookchem.com

Structure

3D Structure

Properties

CAS No. |

2536-99-4 |

|---|---|

Molecular Formula |

C18H25N6O12P |

Molecular Weight |

548.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C18H25N6O12P/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

PTLMIIUMLITBQT-NCOIDOBVSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Cytidylyl 3 5 Cytidine and Modified Analogs

Chemical Synthesis Strategies

Chemical synthesis provides a robust and versatile platform for producing CpC and its derivatives. The core challenge lies in the selective formation of the desired 3'-5' phosphodiester bond while preventing unwanted side reactions at other functional groups on the cytidine (B196190) nucleosides, such as the 5'- and 2'-hydroxyl groups and the exocyclic amino group on the cytosine base. This is achieved through a carefully orchestrated series of protection, coupling, and deprotection steps.

The phosphoramidite (B1245037) method is the gold standard for the automated solid-phase synthesis of oligonucleotides and is readily adaptable for the synthesis of dinucleotides like CpC. This approach is favored for its high efficiency, rapid reaction times, and amenability to automation. The process involves a cycle of four main chemical reactions:

De-blocking/Deprotection: The synthesis begins with the first cytidine nucleoside anchored to a solid support via its 3'-hydroxyl group. Its 5'-hydroxyl group is protected, typically with an acid-labile dimethoxytrityl (DMT) group. This DMT group is removed using a mild acid to expose the free 5'-hydroxyl for the coupling reaction.

Coupling: The second cytidine unit is introduced as a nucleoside phosphoramidite, where the 3'-hydroxyl group is derivatized with a reactive phosphoramidite moiety and the 5'-hydroxyl is protected with a DMT group. In the presence of an activator, such as 1H-tetrazole, this phosphoramidite reacts with the free 5'-hydroxyl of the support-bound nucleoside to form a phosphite (B83602) triester linkage. This reaction is highly efficient, often achieving over 99% coupling.

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. This is typically achieved by acetylation with acetic anhydride (B1165640) and 1-methylimidazole, permanently blocking the unreacted chains.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to the more stable pentavalent phosphate (B84403) triester. This is commonly done using an aqueous iodine solution.

This four-step cycle is repeated to extend the oligonucleotide chain. For the synthesis of CpC, the cycle is performed once. Finally, the completed dinucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final Cytidylyl-(3'-5')-cytidine product.

The phosphotriester method was a precursor to the phosphoramidite approach and remains a valid strategy for oligonucleotide synthesis in solution. This methodology involves the formation of a more stable phosphotriester linkage directly during the coupling step, which protects the phosphate backbone throughout the synthesis.

In a typical phosphotriester approach for synthesizing a CpC analog, one cytidine derivative acts as the "hydroxyl component" (with a free 5'-OH group), while the other acts as the "phosphate component" (with a 3'-phosphodiester group). The key reaction is the condensation of these two units, promoted by a coupling agent. For instance, the synthesis of 2'-O-methylcytidylyl (3'-5')cytidine has been demonstrated using this method. nih.gov In this process, the phosphate hydroxyl group is protected with a group like 2,2,2-trichloroethyl, while the exocyclic amino group of cytidine is protected with a benzoyl group. nih.gov The condensation reaction links the two protected nucleosides, and subsequent deprotection steps yield the final dinucleotide.

The success of any chemical synthesis of CpC hinges on the strategic use of protecting groups. These are temporary chemical modifications that mask reactive functional groups, ensuring that reactions occur only at the desired position. researchgate.net Protecting groups must be stable to the conditions of the coupling reaction but readily removable at the end of the synthesis without damaging the final product. wikipedia.org

For the synthesis of CpC, several key functional groups on the cytidine monomer must be protected:

5'-Hydroxyl Group: This is the site of chain extension in the 3' to 5' synthesis direction. The most common protecting group is the dimethoxytrityl (DMT) group, which is notable for its stability to basic conditions and its easy removal with mild acid. wikipedia.org

2'-Hydroxyl Group: The presence of the 2'-hydroxyl in ribonucleosides like cytidine complicates synthesis compared to DNA. It must be protected to prevent isomerization of the 3'-5' linkage to a 2'-5' linkage and to avoid side reactions. A common protecting group for this position is the tert-butyldimethylsilyl (TBDMS) group.

Exocyclic Amino Group (N4) of Cytosine: The primary amine on the cytosine base is nucleophilic and can react with the activated phosphate chemistry. Therefore, it must be protected. Standard protecting groups include acyl groups like benzoyl (Bz) or acetyl (Ac), which are typically removed under basic conditions during the final deprotection step. nih.govd-nb.info

Phosphate/Phosphite Group: During the synthesis, the non-bridging oxygen atoms of the phosphate or phosphite triester are also protected, often with groups like 2-cyanoethyl, which is removed by beta-elimination under basic conditions.

The selection of a compatible set of protecting groups is crucial for an "orthogonal protection strategy," where one type of protecting group can be removed without affecting the others, allowing for precise control over the synthesis.

| Functional Group | Common Protecting Groups | Typical Deprotection Condition |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild Acid (e.g., Trichloroacetic Acid) |

| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |

| Exocyclic Amino (N4) | Benzoyl (Bz), Acetyl (Ac) | Base (e.g., Aqueous Ammonia) |

| Phosphate | 2-Cyanoethyl | Base (e.g., Aqueous Ammonia) |

Enzymatic Synthesis Approaches

Enzymatic methods offer an alternative to chemical synthesis, often providing high specificity and operating under mild, aqueous conditions. These approaches leverage the natural catalytic machinery of cells to form the 3'-5' phosphodiester bond.

Cytidylyltransferases are a family of enzymes that catalyze the transfer of a cytidine monophosphate (CMP) moiety from a cytidine 5'-triphosphate (CTP) donor to an acceptor molecule. wikipedia.org The general reaction is:

CTP + Acceptor ⇌ Diphosphate + CDP-Acceptor

The most well-studied members of this family, such as CTP:phosphocholine cytidylyltransferase (CCT), are primarily involved in phospholipid biosynthesis. wikipedia.orgmolbiolcell.org In this pathway, the acceptor is phosphocholine, and the product is CDP-choline, a key precursor for the synthesis of phosphatidylcholine. oup.com The mechanism involves the nucleophilic attack of the phosphate group of the acceptor on the α-phosphate of CTP, leading to the release of pyrophosphate and the formation of a new pyrophosphate bond in the CDP-choline product. wikipedia.org

While these enzymes are highly efficient at transferring CMP, their natural acceptor substrates are typically phosphorylated small molecules like choline (B1196258) phosphate or glycerol-3-phosphate, not nucleosides. promega.com Therefore, they are not directly responsible for synthesizing dinucleotides like this compound, which involves the formation of a 3'-5' phosphodiester bond rather than a pyrophosphate linkage to the acceptor.

A more direct enzymatic route for the synthesis of CpC and other dinucleotides involves the use of RNA ligases. T4 RNA ligase 1 is a particularly versatile enzyme that catalyzes the ATP-dependent ligation of a 5'-phosphoryl-terminated nucleic acid donor to a 3'-hydroxyl-terminated nucleic acid acceptor. mclab.com

The reaction can be used to join single-stranded RNA and DNA molecules. mclab.com For the synthesis of a dinucleotide like CpC, the reaction can be designed where cytidine serves as the 3'-hydroxyl acceptor and a phosphorylated cytidine derivative serves as the donor. A common donor for 3'-end labeling of RNA, which is analogous to this synthesis, is [5'-³²P]cytidine 3',5'-bis(phosphate) (pCp). researchgate.netnih.gov In this reaction, T4 RNA ligase covalently joins the 5'-phosphate of pCp to the free 3'-hydroxyl of an acceptor RNA molecule. nih.gov By using cytidine as the acceptor, the enzyme can catalyze the formation of the 3'-5' phosphodiester bond to yield this compound. This method provides a highly specific means of creating the desired linkage under gentle, biological conditions.

Isotopic Labeling Techniques for Research Applications

The study of the structure, dynamics, and interactions of nucleic acids like this compound (CpC) is greatly enhanced by the use of isotopic labeling. The incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H) provides powerful tools for investigation by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. isotope.com These techniques enable detailed analysis at an atomic level, which is often challenging with unlabeled molecules due to issues like spectral crowding and signal overlap, especially in larger nucleic acid sequences. semanticscholar.orgnih.govmdpi.com

Synthesis of Isotopically Enriched this compound Derivatives

The production of isotopically labeled CpC, a dinucleotide, relies on the synthesis of its labeled monomer, cytidine, which can then be incorporated into the final molecule. There are two primary strategies for synthesizing isotopically labeled RNA molecules and their derivatives: enzymatic synthesis and chemical solid-phase synthesis. isotope.comnih.gov

Enzymatic Synthesis: This approach typically involves the use of an RNA polymerase, such as T7 RNA polymerase, in a process called in vitro transcription. nih.govisotope.com This method requires isotopically labeled ribonucleoside 5'-triphosphates (rNTPs) as precursors. isotope.com To create a labeled CpC dinucleotide, labeled cytidine 5'-triphosphate (CTP) would be used.

There are several ways to obtain the necessary labeled rNTPs:

Biomass Labeling: This involves growing microorganisms, such as the bacterium Methylophilus methylotrophus or E. coli, in a minimal medium where the sole carbon or nitrogen source is isotopically enriched (e.g., ¹³C-methanol or ¹⁵N-ammonium sulfate). semanticscholar.orgscispace.com The RNA is then harvested from the cells, hydrolyzed into its constituent ribonucleoside monophosphates (rNMPs), and subsequently converted enzymatically or chemically into the required rNTPs. semanticscholar.org

Chemo-enzymatic Synthesis: This hybrid approach combines chemical synthesis of labeled precursors (like the nucleobase or ribose) with enzymatic steps to assemble the final nucleotide. nih.gov For instance, a method for producing site-specifically ¹³C/¹⁵N-labeled cytidine 5'-triphosphate has been developed, offering a versatile way to create specific labeling patterns. nih.gov

Chemical Synthesis: The alternative method is solid-phase chemical synthesis, which utilizes labeled phosphoramidites as the building blocks. isotope.comnih.gov This strategy allows for the precise, site-specific placement of an isotopic label at any desired position within an oligonucleotide sequence. isotope.comisotope.comnih.gov For a dinucleotide like CpC, one or both cytidine units could be introduced as a labeled phosphoramidite during the synthesis cycle. While this method offers great versatility, yields can decrease significantly for oligonucleotides larger than 50 nucleotides. nih.gov The required ¹³C and/or ¹⁵N labeled cytidine phosphoramidites can be prepared through multi-step chemical synthesis. researchgate.netresearchgate.net

The following table summarizes the primary methodologies for synthesizing isotopically enriched CpC derivatives.

| Synthetic Strategy | Required Labeled Precursor | Key Features | Primary Application |

| Enzymatic Synthesis | Cytidine 5'-triphosphate (CTP) | Utilizes RNA polymerase for incorporation. nih.gov Ideal for uniform or base-specific labeling. isotope.com | Production of uniformly labeled RNA sequences. |

| Chemical Synthesis | Cytidine phosphoramidite | Employs solid-phase synthesis. isotope.com Allows for precise, site-specific label placement. isotope.com | Studies requiring pinpoint accuracy of the label. isotope.com |

Incorporation of Specific Isotope Labels for Spectroscopic Probes

The primary motivation for incorporating stable isotopes into CpC and other nucleic acids is to facilitate their study by advanced spectroscopic techniques, particularly solution NMR. nih.gov NMR analysis of standard nucleic acids is hampered by spectral crowding (due to having only four different nucleotide building blocks) and broad linewidths, which worsen as the molecule size increases. nih.govmdpi.com Isotopic labels help overcome these challenges. semanticscholar.org

Common Isotopes and Their Roles:

¹³C and ¹⁵N: The introduction of these NMR-active stable isotopes is a fundamental strategy. nih.gov It allows for the use of multidimensional heteronuclear NMR experiments (e.g., 3D and 4D NMR), which correlate the protons with their directly bonded carbon or nitrogen atoms. scispace.com This dramatically improves signal dispersion and simplifies the process of assigning specific signals (resonances) to individual atoms in the molecule, a critical step for determining its three-dimensional structure. isotope.comnih.gov

²H (Deuterium): Deuteration, or the replacement of protons with deuterium, is another powerful technique. Given the much smaller gyromagnetic ratio of deuterium compared to protons, this substitution effectively eliminates competing relaxation pathways caused by dipolar couplings between protons. nih.gov The result is a significant reduction in NMR signal linewidths and an increase in the signal-to-noise ratio for the remaining protons and any attached ¹³C and ¹⁵N nuclei. nih.gov This makes deuterium labeling particularly valuable for NMR studies of larger RNA structures. nih.govisotope.com

Labeling Patterns as Probes: The choice of where to place the isotopic labels is dictated by the specific scientific question being addressed. Different labeling patterns serve as highly specific probes for structure and dynamics. semanticscholar.orgupenn.edu

Uniform Labeling: In this scheme, every atom of a certain type (e.g., all carbons and/or nitrogens) is enriched with its heavy isotope. semanticscholar.org This is often achieved through biomass labeling and is a common starting point for structural studies using heteronuclear NMR. scispace.com

Atom-Specific Labeling: This involves enriching only specific atomic positions (e.g., C2 and C8 in purines or C5 in pyrimidines). semanticscholar.org This approach is highly effective at reducing spectral crowding and can be used to highlight specific interactions within the molecule. semanticscholar.org

Position-Specific Labeling: This refers to labeling an individual nucleotide at a specific location within a larger sequence. semanticscholar.org Chemical solid-phase synthesis using labeled phosphoramidites is the ideal method for this type of precise labeling. isotope.com

The following table details the use of specific isotopes as spectroscopic probes in the study of nucleic acids like CpC.

| Isotope Label | Primary Purpose in Spectroscopy (Mainly NMR) | Information Gained |

| ¹³C / ¹⁵N | Overcome signal overlap; enable multidimensional heteronuclear NMR. nih.govscispace.com | High-resolution 3D structure, resonance assignment, probing of specific interactions. isotope.com |

| ²H (Deuterium) | Reduce signal linewidths by suppressing proton dipolar relaxation pathways. nih.gov | Enables the study of larger RNA molecules; enhances signal-to-noise for remaining protons. nih.govisotope.com |

By strategically employing these synthesis and labeling techniques, researchers can prepare tailored this compound molecules that serve as precise probes to investigate detailed aspects of nucleic acid structure, conformational dynamics, and interactions at the atomic level. upenn.edumdpi.com

Structural and Conformational Analysis of Cytidylyl 3 5 Cytidine

Solution-State Conformational Dynamics

Investigation of Base-Stacking Interactions

Base stacking is a fundamental interaction that contributes to the stability of nucleic acid structures. proteopedia.org In CpC, the two cytosine bases can stack upon each other through non-covalent interactions, including van der Waals forces and hydrophobic effects. proteopedia.orgquora.com In aqueous solution at 20 degrees Celsius, it is estimated that Cytidylyl-(3'-5')-cytidine exists in a stacked conformation approximately 35% of the time. nih.gov This stacking arrangement is a key feature of its solution-state dynamics, where the molecule fluctuates between this more ordered, stacked form and a more flexible, unstacked state. nih.gov The energy of these stacking interactions is influenced by electrostatic forces and is a dominant factor in the conformational stability of dinucleotides. nih.govchemrxiv.org

Conformational Properties of this compound in Solution

| Parameter | Finding | Technique |

|---|---|---|

| Base-Stacking | Estimated to be 35% in a stacked conformation at 20°C. nih.gov | Proton Magnetic Resonance Spectroscopy |

| Ribose Pucker (Predominant) | 3E (C3'-endo) form. nih.govnih.gov | Proton Magnetic Resonance Spectroscopy |

| Base Orientation | Anti conformation with respect to the ribose sugar. nih.govcolostate.edu | Proton Magnetic Resonance Spectroscopy |

Solid-State Structural Characterization

While solution-state studies reveal the dynamic nature of CpC, solid-state analysis through techniques like X-ray crystallography provides a static, high-resolution picture of its molecular structure and intermolecular interactions.

X-ray Crystallographic Studies of Dinucleotides and Related Motifs

X-ray crystallography has been instrumental in determining the three-dimensional structures of various dinucleotides, providing insights into their conformational preferences in the solid state. nih.govunl.edu While a specific crystal structure for this compound is not detailed in the provided search results, studies on related dinucleoside phosphates like guanylyl-3',5'-cytidine (GpC) reveal common structural motifs. nih.govunl.edu In the crystal structure of GpC, the molecules form an antiparallel, right-handed double helix with complementary hydrogen bonding between the guanine (B1146940) and cytosine bases. nih.govunl.edu Such studies provide a basis for understanding the probable conformations of CpC in a crystalline environment, where it would likely exhibit defined sugar pucker and backbone torsion angles, and its bases would be in the anti conformation. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.comresearchgate.net For dinucleotides, these interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. acs.org In the crystalline state, water molecules often play a crucial role in mediating intermolecular contacts, forming hydrogen bond networks that stabilize the crystal structure. nih.govunl.edu For instance, the crystal structure of GpC is heavily hydrated, with water molecules shielding the dinucleotide molecules from extensive direct contact with their neighbors. unl.edu This suggests that the conformation observed in the crystal is largely determined by intramolecular forces rather than crystal packing forces. unl.edu Intermolecular hydrogen bonds can also occur directly between the dinucleotide molecules, for example, between the cytosine and phosphate (B84403) groups of adjacent molecules. nih.gov

Impact of Chemical Modifications on Conformation

Effects of 2'-O-Methylation on Aqueous Solution Conformation

The methylation of the 2'-hydroxyl group of the ribose sugar is a common post-transcriptional modification found in various types of RNA. A seminal study on the impact of 2'-O-methylation on the aqueous solution conformation of this compound revealed significant shifts in its conformational equilibrium. This modification tends to favor a more ordered and rigid structure, which has important implications for the stability and function of RNA.

The 2'-O-methyl group, due to its steric bulk, influences the pucker of the ribose sugar. In an aqueous environment, 2'-O-methylation has been shown to increase the population of the C3'-endo sugar conformation. This conformation is characteristic of A-form RNA helices, suggesting that 2'-O-methylation pre-organizes the dinucleotide into a conformation that is conducive to helical formation. This shift in the sugar pucker equilibrium is a key factor in the observed increase in the thermal stability of 2'-O-methylated RNA duplexes.

| Conformational Parameter | Unmodified this compound | 2'-O-Methylated this compound |

|---|---|---|

| Sugar Pucker (C3'-endo Population) | ~50-60% | >70% |

| Backbone Torsion Angle (β) | More flexible | More restricted towards trans |

| Glycosidic Torsion Angle (χ) | Predominantly anti | |

| Percentage of Stacked Conformation | Moderate | Increased |

Influence of Phosphonate (B1237965) Backbone Modifications on Stability

Replacing the natural phosphodiester linkage with a phosphonate linkage, such as a methylphosphonate (B1257008), introduces significant changes to the properties of this compound. One of the most critical impacts of this modification is the dramatic increase in resistance to nuclease degradation. synoligo.com Nucleases, which are enzymes that cleave the phosphodiester bonds in nucleic acids, are often unable to hydrolyze the carbon-phosphorus bond of the phosphonate linkage. frontiersin.org

Methylphosphonate linkages, in particular, have been shown to be completely resistant to certain phosphodiesterases. synoligo.com This enhanced stability is a key reason for the interest in phosphonate-modified oligonucleotides for therapeutic applications, as it can significantly prolong their half-life in a biological environment. The neutral charge of the methylphosphonate backbone, in contrast to the negatively charged phosphodiester backbone, also plays a role in its interaction with enzymes.

The table below summarizes the relative stability of different backbone modifications to nuclease activity.

| Backbone Modification | Relative Nuclease Resistance | Charge |

|---|---|---|

| Phosphodiester (Unmodified) | Low | Anionic |

| Phosphorothioate | Moderate to High | Anionic |

| Methylphosphonate | Very High | Neutral |

Biochemical and Molecular Interactions of Cytidylyl 3 5 Cytidine

Role as a Substrate in Enzymatic Reactions

The phosphodiester linkage and the cytidine (B196190) nucleobases of Cytidylyl-(3'-5')-cytidine (CpC) make it a target for several classes of enzymes that act on nucleic acids. Its processing by these enzymes is fundamental to RNA turnover and modification.

Nucleases and phosphodiesterases are enzymes that catalyze the cleavage of phosphodiester bonds in nucleic acids. CpC, as a minimal RNA fragment, is a substrate for various enzymes within these categories.

Pancreatic Ribonuclease A (RNase A) : This well-characterized endonuclease specifically cleaves single-stranded RNA at the 3'-side of pyrimidine (B1678525) (cytosine or uracil) residues. The cleavage occurs in two steps: a transphosphorylation reaction to yield a 2',3'-cyclic phosphodiester intermediate, followed by a slower hydrolysis step to yield a 3'-phosphate. RNase A shows a preference for cytidine over uridine (B1682114) at its primary binding site (B1), making CpC a relevant substrate. Kinetic studies using oligocytidylic acids, such as (Cp)n, have been instrumental in characterizing the enzyme's endo- and exonucleolytic activity and defining the roles of its active site residues, including His12 and His119 which act as general acid-base catalysts. The interaction involves recognition of the pyrimidine base and the phosphate (B84403) backbone.

Nuclease P1 : This zinc-dependent enzyme from Penicillium citrinum is a single-strand specific nuclease that hydrolyzes 3'-5' phosphodiester bonds in both RNA and DNA, yielding 5'-mononucleotides. Unlike RNase A, Nuclease P1 is generally considered to have no strong base specificity, meaning it can cleave the phosphodiester bond in CpC to produce two molecules of 5'-cytidine monophosphate (5'-CMP). Its ability to act on a wide range of single-stranded substrates makes it a useful tool in nucleic acid structure analysis. The catalytic mechanism involves zinc ions to activate the attacking water molecule and stabilize the transition state.

Snake Venom Phosphodiesterase (svPDE) : Found in the venoms of most venomous snakes, svPDEs are exonucleases that hydrolyze phosphodiester bonds from the 3'-end of nucleic acids, releasing 5'-mononucleotides. These enzymes can degrade CpC by cleaving the bond to release 5'-CMP and a cytidine nucleoside. The activity of svPDEs is often metal-dependent and can be influenced by other venom components or physiological molecules. They are part of a larger family of enzymes that can interfere with physiological processes by metabolizing extracellular nucleotides like ATP.

| Enzyme | Enzyme Class | Mechanism | Cleavage Products from CpC | Key Features |

|---|---|---|---|---|

| Pancreatic Ribonuclease A | Endonuclease | Transphosphorylation followed by hydrolysis | Cytidine 2',3'-cyclic monophosphate + Cytidine (intermediate); Cytidine 3'-monophosphate + Cytidine (final) | Specific for pyrimidine residues. |

| Nuclease P1 | Endo/Exonuclease | Hydrolysis | Two molecules of Cytidine 5'-monophosphate (5'-CMP) | Single-strand specific; no base preference. |

| Snake Venom Phosphodiesterase | Exonuclease | Hydrolysis | Cytidine 5'-monophosphate (5'-CMP) + Cytidine | Cleaves from the 3'-terminus. |

CpC can also be recognized by enzymes that modify nucleic acids without cleaving the phosphodiester backbone. These interactions depend on the availability of specific functional groups on the cytidine residues or the termini of the dinucleotide.

T4 Polynucleotide Kinase (PNK) : This enzyme catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl terminus of DNA or RNA. T4 PNK can phosphorylate a wide variety of substrates, including single-stranded oligonucleotides. A CpC molecule with a free 5'-hydroxyl group is a suitable substrate for T4 PNK, which would convert it to 5'-phosphoryl-Cytidylyl-(3'-5')-cytidine. This reaction is fundamental in molecular biology for labeling nucleic acids and preparing them for subsequent enzymatic reactions like ligation.

Cytidine Deaminases : This family of enzymes, such as the APOBEC proteins, catalyzes the deamination of cytidine to uridine in single-stranded nucleic acids. This modification is a crucial process in innate immunity and can contribute to mutagenesis in cancer. While these enzymes typically act on longer polynucleotide chains, their recognition motif centers on a cytidine base within a single-stranded context. A CpC dinucleotide presents two such cytidines, and in principle, could be a substrate, although the minimal length for efficient binding and catalysis is typically several nucleotides. The enzyme recognizes the target cytidine and flanking nucleotides, which influence its binding conformation and activity.

Molecular Recognition by Proteins and Nucleic Acids

The specific chemical structure of CpC allows it to engage in various non-covalent interactions that are the basis of molecular recognition by other biological macromolecules.

The interaction of CpC with RNA-binding proteins (RBPs) provides insight into the principles of protein-RNA recognition. Bovine pancreatic ribonuclease A (RNase A), in addition to being an enzyme that cleaves CpC, is a well-studied RBP whose binding properties have been investigated. Relaxation spectroscopy studies have been used to analyze the kinetics of the interaction between RNase A and CpC. These studies reveal the mechanism of binding, which involves multiple subsites on the enzyme that recognize the phosphate backbone and the pyrimidine bases of the RNA substrate. While RNase A has a catalytic function, its initial binding to substrates like CpC is a non-covalent recognition event. Studies with related dinucleotides like adenylyl-3',5'-cytidine (ApC) have shown that the cytidine moiety specifically binds to the primary pyrimidine recognition site (B1) of RNase A.

The binding of CpC to proteins or its self-association is governed by a network of non-covalent interactions. These interactions are individually weak but collectively confer specificity and stability to molecular complexes.

Hydrogen Bonding : The cytosine bases contain hydrogen bond donor (the exocyclic amine at C4) and acceptor (the N3 nitrogen and the carbonyl oxygen at C2) sites. These can form specific hydrogen bonds with amino acid side chains (e.g., from asparagine, glutamine, arginine) in a protein's binding pocket.

Electrostatic Interactions : The negatively charged phosphate backbone of CpC is a primary site for electrostatic interactions. It can form strong salt bridges with positively charged amino acid residues such as lysine (B10760008) and arginine on the surface of an RBP.

Base Stacking (π-π interactions) : The aromatic rings of the cytidine bases can stack with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan in a protein, contributing to binding affinity.

In solution, CpC exhibits conformational flexibility and can engage in intramolecular and intermolecular interactions. Proton magnetic resonance (NMR) spectroscopy studies have shown that CpC exists in an equilibrium between unstacked and stacked conformations. In the stacked conformation, the two cytidine bases lie one on top of the other, an interaction driven by hydrophobic and π-π stacking forces. This base stacking is a key stabilizing force in RNA structure. At 20°C, the proportion of stacked species for CpC is estimated to be around 35%.

Under acidic conditions (low pH), the N3 atom of cytosine can become protonated. This allows for the formation of a stable, non-canonical C-H+—C base pair, where two protonated cytosine bases are held together by three hydrogen bonds. This type of interaction is the basis for the formation of i-motif structures in cytosine-rich DNA sequences. Consequently, in acidic solutions, CpC dinucleotides can self-associate to form dimers and larger aggregates stabilized by these C-C+ base pairs and stacking interactions. The thermodynamics of such self-assembly processes are dependent on factors like concentration, temperature, and ionic strength.

| Property | Method of Study | Observation | Significance |

|---|---|---|---|

| Base Stacking | Proton NMR Spectroscopy | Exists as a mixture of stacked (~35%) and unstacked species at 20°C. | Contributes to the stability of RNA secondary structure. |

| Self-Association | Mass Spectrometry, Computational Methods | Under acidic conditions, forms protonated C-C+ base pairs. | Model for i-motif formation and non-canonical base pairing. |

| Conformation | Proton NMR Spectroscopy | Ribose rings are predominantly in the 3'E (A-form RNA) pucker; bases are in the anti orientation. | Defines the overall geometry of the dinucleotide, making it resemble a segment of an A-form RNA helix. |

Function as a Component in Complex Biomolecular Assemblies

This compound (CpC) serves as a fundamental building block in the laboratory synthesis of more complex biomolecular structures. Its defined chemical structure and ability to be chemically modified make it a valuable component for researchers studying the intricacies of RNA function and interaction.

Integration into Synthetic Ribosomal P-site Substrates

This compound is a crucial intermediate in the chemical synthesis of mimics of the ribosomal P-site substrate. These synthetic substrates are instrumental in mechanistic studies of the peptidyl transferase center (PTC) of the ribosome, the cellular machinery responsible for protein synthesis.

Researchers have designed and synthesized isotopomers of the trinucleotide peptide conjugate CCA-pcb, a known ribosomal P-site substrate. In these syntheses, cytidylyl-(3',5')-cytidine phosphoramidite (B1245037) and its isotopomers serve as common intermediates. nih.govnih.govnih.gov These isotopically labeled versions of the P-site substrate, which include substitutions at various atomic positions, are invaluable for detailed kinetic isotope effect analyses of the peptide bond formation reaction catalyzed by the ribosome. nih.govnih.govnih.gov

The synthesis involves coupling the cytidylyl-(3',5')-cytidine phosphoramidite isotopomers with isotopically substituted A-Phe-cap-biotin (A-pcb). nih.govnih.govnih.gov This modular approach allows for the specific placement of isotopic labels within the substrate mimic, enabling precise investigation of the roles of different atoms in the catalytic mechanism.

| Isotopically Labeled Substrate Component | Isotopic Substitution | Reported Isotopic Enrichment | Reference |

|---|---|---|---|

| Phenylalanine (Phe) | 1-13C | >99% | nih.govnih.gov |

| Phenylalanine (Phe) | 2-2H | >99% | nih.govnih.gov |

| Phenylalanine (Phe) | 1-18O | 64% | nih.govnih.gov |

| Cytidine | 3,4-15N2 | >99% | nih.govnih.gov |

| Adenosine | 2'/3'-18O | 93% | nih.govnih.gov |

These synthetic substrates, built upon the this compound core, are essential tools for probing the fundamental mechanisms of protein synthesis. nih.govnih.govnih.gov

Use in Constructing Defined RNA Motifs

The dinucleotide this compound can serve as a fundamental unit in the assembly of defined RNA structural motifs. RNA architecture is modular, constructed from recurrent structural elements, or motifs, which are crucial for RNA's diverse functions. nih.gov Dinucleotide platforms, formed by the side-by-side pairing of bases from two consecutive nucleotides, are one such widespread recurrent submotif. nih.gov

While various dinucleotides like GpU, ApA, and UpC have been identified in specific platform motifs within larger RNA structures like ribosomal RNA and ribozymes, the specific use of a CpC dinucleotide to form a defined, isolated motif is less commonly documented in the surveyed literature. nih.gov However, the principles of RNA structure and synthesis allow for its incorporation into custom-designed RNA strands.

The synthesis of modified dinucleotides, such as 2'-O-methylcytidylyl (3'-5')cytidine, highlights the chemical accessibility of these units for creating specific RNA sequences. nih.gov Such modified dinucleotides are components of naturally occurring RNAs like tRNA, indicating their integration into functional motifs.

Base Stacking Interactions: The stacking of the two cytosine bases contributes to the thermodynamic stability of the RNA duplex or motif.

Backbone Conformation: The presence of the CpC dinucleotide influences the local backbone geometry, which can be critical for the formation of specific tertiary interactions.

Protein Recognition: Specific RNA-binding proteins may recognize and interact with motifs containing consecutive cytidine residues.

Advanced Spectroscopic and Computational Research on Cytidylyl 3 5 Cytidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be an invaluable tool for the detailed structural and conformational analysis of CpC in solution. By probing the magnetic properties of atomic nuclei, NMR provides insights into the spatial arrangement of atoms and the dynamic processes that the molecule undergoes.

Proton (¹H) NMR spectroscopy has been instrumental in elucidating the conformational properties of Cytidylyl-(3'-5')-cytidine in aqueous solutions. nih.gov Analysis of the chemical shifts and coupling constants of the ribose and base protons allows for a detailed description of the molecule's preferred geometry.

| Molecular Moiety | Predominant Conformation |

|---|---|

| Ribose Ring Pucker | ³E |

| Glycosidic Bond | anti |

| C4'-C5' Bond | gg |

| C5'-O5' Bond | g'g' |

| C3'-O3' Bond | g+ ⇌ g- |

While one-dimensional ¹H NMR provides valuable conformational information, multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for unambiguous assignment of all proton resonances and for obtaining a more detailed three-dimensional structure.

COSY experiments establish through-bond proton-proton connectivities, allowing for the assignment of protons within the same spin system, such as the protons of a single ribose ring. slideshare.netlibretexts.orglibretexts.org NOESY, on the other hand, identifies through-space interactions between protons that are in close proximity, typically less than 5 Å apart. libretexts.orgwikipedia.orgyoutube.com This is particularly useful for determining the relative orientation of the two cytidine (B196190) residues and for identifying inter-residue stacking interactions. For this compound, NOESY spectra would be expected to show cross-peaks between protons of the two cytosine bases if they are stacked upon one another.

The self-association of this compound, primarily through base stacking, can be investigated using temperature and concentration-dependent NMR studies. As the concentration of CpC in solution increases, intermolecular interactions become more prevalent, leading to changes in the chemical shifts of the aromatic base protons. These shifts are indicative of the formation of stacked aggregates. nih.gov

Similarly, temperature variations can be used to probe the thermodynamics of the self-association process. At lower temperatures, the stacked conformation is generally more stable and thus more populated. As the temperature increases, the thermal energy can overcome the weak non-covalent interactions responsible for stacking, leading to a shift in the conformational equilibrium towards the unstacked state. This is observed in the NMR spectrum as a temperature-dependent change in chemical shifts. Studies have estimated the degree of stacking in CpC to be around 35% at 20°C. nih.gov

Vibrational Spectroscopy and Circular Dichroism

Vibrational spectroscopy, including Infrared (IR) absorption and Vibrational Circular Dichroism (VCD), provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly sensitive to the molecule's functional groups and its chiral nature.

Infrared (IR) absorption spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different chemical bonds. For this compound, characteristic IR absorption bands would be expected for the various functional groups present.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic/aliphatic) | Stretching | 2800-3100 |

| C=O (carbonyl) | Stretching | 1650-1700 |

| C=C, C=N (aromatic ring) | Stretching | 1550-1650 |

| P=O (phosphate) | Stretching | ~1250 |

| C-O-C, C-O-P (ether, phosphate (B84403) ester) | Stretching | 1000-1300 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

Vibrational Circular Dichroism (VCD) is a powerful technique for studying the chiral conformation of molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of the atoms, making it an excellent probe of molecular stereochemistry.

For a molecule like this compound, with its multiple chiral centers and conformational flexibility, VCD can provide detailed information about its preferred solution-state conformation. Studies on the closely related dinucleotide, cytidylyl-(3'-5')-guanosine, have demonstrated that VCD features can be qualitatively predicted from structural data using models like the exciton (B1674681) model for infrared VCD intensities. nih.govnih.govresearcher.life This approach allows for the correlation of specific VCD signals with particular structural motifs, thereby providing a detailed picture of the chiral conformation of the dinucleotide. nih.govnih.govresearcher.life

Theoretical and Computational Studies

Theoretical and computational approaches provide powerful tools to complement experimental spectroscopic data, offering a more detailed and dynamic understanding of the molecular behavior of this compound (CpC). These methods allow for the exploration of its conformational landscape, the intricate details of its electronic structure, and its potential interactions with biological macromolecules.

Molecular Dynamics Simulations of Conformational Landscape

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide valuable insights into its conformational flexibility and the various shapes it can adopt in solution. These simulations can reveal the preferred conformations of the molecule, the dynamics of the transitions between different states, and the influence of the surrounding solvent on its structure.

The conformational landscape of CpC is characterized by a dynamic equilibrium between stacked and unstacked forms. In the stacked conformation, the two cytosine bases are arranged in a parallel or nearly parallel orientation, stabilized by non-covalent interactions. In the unstacked conformation, the bases are more extended and interact more with the solvent. MD simulations can quantify the relative populations of these states and the energetic barriers between them.

Key conformational parameters that are monitored during MD simulations of CpC include the torsion angles of the phosphodiester backbone (α, β, γ, δ, ε, ζ), the glycosidic torsion angle (χ) that describes the orientation of the base relative to the sugar, and the sugar pucker conformation. Experimental data from proton magnetic resonance spectroscopy has shown that the ribose rings in CpC predominantly adopt a ³E pucker. nih.gov The bases are typically in an anti orientation with respect to the ribose. nih.gov

MD simulations utilize force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is crucial for accurately modeling the behavior of nucleic acids like CpC. Simulations can be performed in explicit solvent, where individual water molecules are modeled, or in implicit solvent, where the solvent is treated as a continuum. Explicit solvent simulations are more computationally intensive but generally provide a more realistic representation of the solvent's effect on the conformational preferences of the dinucleotide.

| Simulation Parameter | Typical Value/Condition | Significance for CpC Simulations |

| Force Field | AMBER, CHARMM | Determines the accuracy of the potential energy surface and resulting dynamics. |

| Solvent Model | Explicit (e.g., TIP3P) or Implicit (e.g., GB) | Explicit models provide a more detailed description of solvent interactions. |

| Simulation Time | Nanoseconds to Microseconds | Longer simulations allow for better sampling of the conformational space. |

| Temperature | 300 K (physiological) | Affects the kinetic energy of the system and the rate of conformational transitions. |

| Pressure | 1 atm | Maintained to simulate constant pressure conditions. |

Quantum Chemical Calculations of Electronic Structure and Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These methods, such as ab initio calculations and density functional theory (DFT), can be used to investigate the distribution of electrons, the nature of chemical bonds, and the non-covalent interactions within this compound. wikipedia.org

A key aspect of the electronic structure of CpC is the distribution of partial charges on its atoms. This charge distribution is crucial for understanding its electrostatic interactions with other molecules, including water and potential binding partners. Quantum chemical calculations can generate electrostatic potential maps, which visualize the regions of positive and negative charge on the molecular surface. These maps are valuable for predicting how the molecule will interact with its environment.

Furthermore, these calculations can provide information about the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are important for understanding the molecule's reactivity and its spectroscopic properties. For instance, the HOMO-LUMO gap can be related to the energy required for electronic excitation.

Quantum chemical methods are also employed to study the nature and strength of intramolecular and intermolecular interactions. For CpC, this includes the hydrogen bonds within the molecule and the stacking interactions between the two cytosine bases. By calculating the interaction energies, researchers can gain a quantitative understanding of the forces that stabilize different conformations. These calculations can also shed light on the influence of the phosphate group on the electronic properties of the nucleobases.

| Quantum Chemical Property | Method of Calculation | Relevance to CpC |

| Partial Atomic Charges | Mulliken, Hirshfeld, etc. | Determines electrostatic interactions with solvent and binding partners. |

| Molecular Orbitals (HOMO/LUMO) | DFT, Hartree-Fock | Relates to reactivity and electronic transitions. |

| Interaction Energies | Supermolecular approach, SAPT | Quantifies the strength of stacking and hydrogen bonding interactions. |

| Electron Density Distribution | DFT, ab initio | Provides a fundamental description of the electronic structure. |

Docking Studies with Enzymes and Binding Partners

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can be used to explore its potential interactions with enzymes and other proteins, providing insights into its biological function and potential as a ligand.

A relevant example to consider is the binding of dinucleotides to ribonucleases (RNases), which are enzymes that catalyze the cleavage of RNA. While direct docking studies of CpC with a wide range of enzymes are not extensively reported, studies on similar dinucleotides, such as adenylyl-3',5'-cytidine (ApC) with ribonuclease-A (RNase-A), offer valuable insights. nih.govnih.gov In such studies, the dinucleotide is docked into the active site of the enzyme, and the binding mode is analyzed to identify key interactions.

The docking process typically involves generating a large number of possible conformations of the ligand within the binding site of the receptor and then scoring these conformations based on a scoring function that estimates the binding affinity. The scoring function takes into account factors such as electrostatic interactions, hydrogen bonds, and van der Waals forces.

For CpC, docking studies would aim to identify the specific amino acid residues in the enzyme's active site that interact with the cytidine bases, the ribose sugars, and the phosphate backbone. For example, the cytidine moiety could form hydrogen bonds with specific residues, while the phosphate group could interact with positively charged residues like lysine (B10760008) or arginine. nih.gov The results of docking studies can be used to generate hypotheses about the mechanism of binding and to guide the design of experiments to validate these predictions.

| Docking Study Component | Description | Application to CpC |

| Receptor | The enzyme or protein of interest (e.g., RNase A). | The biological target for which the binding of CpC is being investigated. |

| Ligand | This compound. | The small molecule whose binding mode is being predicted. |

| Docking Algorithm | A computational method to explore the conformational space of the ligand-receptor complex. | Generates potential binding poses of CpC in the active site. |

| Scoring Function | A mathematical function to estimate the binding affinity of a given pose. | Ranks the different binding poses to identify the most likely one. |

| Binding Site Analysis | Identification of key amino acid residues involved in the interaction. | Reveals the specific molecular interactions that stabilize the CpC-enzyme complex. |

Role of Cytidylyl 3 5 Cytidine As a Model System in Nucleic Acid Research

Probing RNA Synthesis Mechanisms

The enzymatic synthesis of RNA by canonical 5'-3' RNA polymerases is a complex process involving template reading, nucleotide selection, and phosphodiester bond formation. While longer oligonucleotides are typically used as primers in these reactions, the study of dinucleotides and their analogs provides insight into substrate specificity and non-canonical polymerization mechanisms.

Cytidylyl-(3'-5')-cytidine (CpC) is not a conventional primer for well-studied enzymes like T7 RNA polymerase, which often initiate transcription de novo or require a slightly longer primer for efficient extension. However, the broader field of RNA synthesis includes non-canonical enzymes where the addition of single or few nucleotides is a key function. For example, the Thg1/TLP family of 3'-5' RNA polymerases catalyzes template-dependent nucleotide addition to the 5'-end of RNA substrates, a reverse of the canonical synthesis direction. These enzymes are crucial in tRNA processing and repair, highlighting polymerization mechanisms where the recognition and extension of short RNA ends are paramount.

Furthermore, studies utilizing modified cytidine (B196190) analogues as substrates for polymerases help delineate the steric and chemical constraints of the enzyme's active site. For instance, the enzymatic synthesis of RNA probes containing cytidine triphosphate analogues with bulky modifications at the 5-position has been used to study the substrate tolerance of T7 RNA polymerase. While not directly using CpC, these studies underscore the principle of using simple cytidine-containing molecules to probe the fundamental mechanisms of RNA synthesis.

Investigating RNA Stability and Degradation Pathways

The stability of RNA is largely determined by its susceptibility to cleavage by ribonucleases (RNases). Dinucleotides like this compound are invaluable substrates for in vitro assays designed to characterize the sequence specificity and catalytic activity of these degradative enzymes. By using a simple, defined substrate, researchers can precisely quantify cleavage efficiency without the complexities of secondary or tertiary structures found in longer RNAs.

A notable study investigated the RNA cleavage properties of two RNase T2 family members, RNase MC1 and cusativin, using a custom RNA sequence. The results demonstrated distinct cleavage preferences at various dinucleotide junctions. For cusativin, which preferentially cleaves at the 3' end of cytidine, the CpC bond itself was not cleaved, indicating that the identity of the 3'-adjacent nucleotide is a critical determinant for its activity. This finding highlights how CpC can be used in a broader sequence context to map the fine specificity of ribonucleases.

In a related context, the interaction of adenylyl-3',5'-cytidine (ApC) with Ribonuclease A (RNase A) has been studied to understand how cytidine-containing dinucleotides bind to the active site of this well-characterized RNase. Such studies, combining kinetics and X-ray crystallography, reveal the specific binding pockets for the cytidine moiety and the phosphodiester backbone, providing a mechanistic framework for how RNases recognize and process RNA chains.

| Dinucleotide Bond | Enzyme | Cleavage Efficiency | Reference |

| CpC | Cusativin | No cleavage observed | mdpi.com |

| CpG | Cusativin | 80-100% | mdpi.com |

| CpU | Cusativin | 80-100% | mdpi.com |

| CpA | Cusativin | 70-90% | mdpi.com |

Studies of RNA Capping and Processing Mechanisms

The 5' cap is a critical modification on eukaryotic messenger RNAs that is essential for their stability, export from the nucleus, and translation. The capping process involves a series of enzymatic reactions where a 7-methylguanosine (B147621) is added in an inverted orientation to the 5' end of the nascent RNA transcript. The substrate for the key enzyme, RNA guanylyltransferase, is an RNA molecule bearing a 5'-diphosphate and the donor molecule is GTP.

Given these specific substrate requirements, this compound, which is a monophosphate dinucleotide lacking a 5'-polyphosphate terminus, does not serve as a direct substrate for the capping enzymes. Therefore, it is not used as a model to study the catalytic activity of guanylyltransferase or the subsequent methyltransferase steps.

Research into the mechanisms of RNA capping often employs small molecule inhibitors that are analogs of the GTP substrate, such as mizoribine (B1677216) monophosphate. These molecules compete with GTP for the enzyme's active site, allowing researchers to probe its structure and catalytic mechanism. While CpC is not used in this capacity, these studies illustrate the general approach of using defined chemical entities to dissect complex enzymatic pathways in RNA processing.

Applications in Directed Molecular Evolution of Ribozymes

Directed molecular evolution, particularly through methods like Systematic Evolution of Ligands by Exponential Enrichment (SELEX), is a powerful technique to generate novel RNA catalysts (ribozymes) or binding molecules (aptamers) from vast libraries of random sequences. This process involves iterative rounds of selection for a desired function, followed by amplification of the successful sequences.

While there are no prominent examples in the literature of SELEX experiments using this compound as the specific target or substrate for selection, related studies demonstrate the crucial role of its constituent nucleoside, cytidine, in the evolution of ribozyme function. In one landmark study, an RNA ligase ribozyme was evolved from a random-sequence RNA pool that initially contained only guanosine, adenosine, and uridine (B1682114). This "cytidine-free" ribozyme exhibited a modest catalytic rate. However, when cytidine was reintroduced into the sequence pool and subjected to further rounds of in vitro evolution, the resulting cytidine-containing ribozyme showed a 20-fold improvement in its catalytic rate. This enhancement was attributed to mutations, including the addition of seven cytidines, which remodeled the ribozyme's structure for improved stability and function. springernature.com

This research exemplifies how the inclusion or exclusion of specific nucleotides is a critical variable in the directed evolution of ribozyme activity, and it underscores the importance of cytidine's chemical properties in achieving efficient RNA-based catalysis.

Fundamental Studies of Nucleic Acid Folding and Conformational Transitions

As the simplest repeating unit of an RNA polymer beyond the single nucleotide, the dinucleotide is an essential model for understanding the fundamental forces and conformational preferences that dictate nucleic acid folding. This compound has been a key subject of such studies, particularly using proton magnetic resonance spectroscopy (¹H-NMR) to determine its conformational properties in aqueous solution.

These studies have provided detailed, quantitative descriptions of the geometry of the phosphodiester backbone, the pucker of the ribose sugar rings, and the orientation of the cytosine bases relative to the sugars. A central finding is that CpC exists in a dynamic equilibrium between two main states: an "unstacked" state where the two cytosine bases are conformationally free, and a "stacked" state where they are arranged in a parallel, right-handed helix. At room temperature, it is estimated that approximately 35% of CpC molecules are in the stacked conformation. researchgate.net This base-stacking interaction is a primary driving force for the formation of helical structures in larger RNA molecules.

The detailed conformational parameters derived from these studies on CpC provide foundational data for the computational modeling and simulation of larger, more complex RNA structures.

| Conformational Parameter | Description | Observed State in this compound | Reference |

| Ribose Pucker | The conformation of the five-membered sugar ring. | Predominantly ³E (C3'-endo) | researchgate.net |

| Glycosidic Bond | The orientation of the base relative to the sugar. | anti | researchgate.net |

| Backbone Torsion Angles (C4'-C5', C5'-O5') | Rotation around specific bonds in the phosphate (B84403) backbone. | gg, g'g' | researchgate.net |

| Stacking Equilibrium | The balance between stacked and unstacked base conformations. | ~35% stacked at 20°C | researchgate.net |

Future Directions and Emerging Research Avenues for Cytidylyl 3 5 Cytidine

Development of Novel Synthetic Approaches for Complex Analogs

The development of sophisticated synthetic methodologies is crucial for creating complex analogs of CpC with tailored properties. Current research is moving beyond traditional chemical synthesis to embrace more efficient and versatile approaches, including both chemical and enzymatic strategies.

One promising direction is the refinement of solid-phase and solution-phase synthesis techniques. For instance, parallel solution-phase synthesis has been effectively used to create large libraries of 5'-substituted cytidine (B196190) analogs, demonstrating a powerful method for generating chemical diversity. asm.org Another key chemical approach involves mild, palladium(0)-catalyzed carboxyamidation of unprotected 5-iodo-cytidine, which allows for the creation of cytidine-5-carboxamide derivatives. nih.gov These modified nucleotides are valuable as reagents for in vitro aptamer selection and post-selection optimization. nih.gov

Alongside chemical methods, enzymatic synthesis is emerging as a powerful and highly specific alternative. nih.goveurekaselect.com Engineered enzymes, such as novel DNA polymerases, have been developed that can incorporate modified ribonucleotides into an RNA sequence at specific, pre-designated sites. uochb.cz This offers a significant advantage over traditional in vitro transcription methods that can only incorporate a modified base at all of its possible positions. uochb.cz Furthermore, ancestral RNA ligases have been designed with superior properties, including higher productivity and thermostability, and have shown broad substrate selectivity, enabling the efficient conjugation of various modified RNA fragments. asm.orgnih.gov These enzymatic tools are becoming essential for the large-scale production of modified RNA therapeutics. asm.orgnih.gov

Future work will likely focus on combining these approaches, using enzymatic methods for their specificity and milder reaction conditions, and chemical synthesis for its unparalleled ability to introduce non-natural modifications. The development of chemo-enzymatic strategies will be instrumental in producing complex CpC analogs with precisely controlled modifications at the base, sugar, or phosphate (B84403) backbone, opening doors to new functional nucleic acids.

| Synthetic Approach | Key Features | Potential Application for CpC Analogs |

| Parallel Solution-Phase Synthesis | High-throughput generation of diverse compound libraries. | Rapid creation of CpC analogs with various substitutions for screening. |

| Palladium-Catalyzed Carboxyamidation | Allows for modification at the 5-position of the cytidine base under mild conditions. | Synthesis of functionalized CpC units for aptamer development. nih.gov |

| Engineered DNA Polymerases | Site-specific incorporation of modified nucleotides into RNA sequences. uochb.cz | Precise placement of a modified CpC unit within a larger RNA construct. |

| Ancestral RNA Ligases | High efficiency, stability, and broad substrate acceptance for RNA fragment ligation. nih.gov | Assembly of large, modified RNAs using CpC analog-containing fragments. |

High-Resolution Structural Studies of Cytidylyl-(3'-5')-cytidine in Macromolecular Complexes

Understanding the precise three-dimensional arrangement of CpC within larger biological assemblies is critical to deciphering its function. High-resolution structural techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), are pivotal in this endeavor. While structures of CpC itself are foundational, the future lies in visualizing it in complex with proteins and other nucleic acids.

To date, structural studies of related dinucleotides have provided a blueprint for what can be achieved. For example, the X-ray structure of deoxycytidylyl-3',5'-guanosine (dCpdG) co-crystallized with bovine ribonuclease A has been determined at a resolution of 1.9 Å. rsc.org This level of detail revealed a specific "retrobound" mode of attachment, providing critical insights into how small nucleotides interact with enzyme active sites. rsc.org Similarly, the crystal structure of guanylyl-3',5'-cytidine (GpC) showed its ability to form a self-paired, antiparallel, right-handed double helix, a structure highly similar to that derived from fiber diffraction studies of double-stranded RNA.

Future research will focus on capturing high-resolution snapshots of CpC and its analogs within functional macromolecular machines. Key targets include:

RNA-binding proteins: Visualizing how proteins recognize and interact with CpC sequences will illuminate the principles of RNA recognition and post-transcriptional gene regulation.

Ribozymes: Determining the structure of CpC within the catalytic core of ribozymes can explain its role in RNA-mediated catalysis.

Ribosomes: High-resolution structures of the ribosome with mRNA containing specific CpC sequences will provide a deeper understanding of the decoding process during protein translation.

These structural studies will not only provide static pictures but will also form the basis for understanding the dynamic nature of these interactions, paving the way for the rational design of molecules that can modulate these biological processes.

Advanced Computational Modeling of Its Biochemical Roles

Computational modeling provides a powerful lens through which to investigate the dynamic behavior and biochemical roles of CpC at an atomic level of detail, complementing experimental data. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations are becoming indispensable tools for exploring aspects of molecular behavior that are difficult to capture experimentally. researchgate.netnih.gov

MD simulations can be used to model the conformational flexibility of CpC and how this is influenced by its local environment, such as interactions with solvent molecules, ions, or binding partners. nih.gov For example, simulations can reveal how modifications to the cytidine bases or the phosphate backbone in a CpC analog alter its structural dynamics and, consequently, its affinity for a target protein. mdpi.com By simulating the initial stages of interaction between a CpC-containing RNA strand and a protein, researchers can gain microscopic insights into the binding mechanisms that drive biological function. nih.gov

Thermodynamics-based algorithms represent another crucial computational approach, particularly for predicting the secondary structure of RNA. mdpi.com These methods calculate the minimum free energy (MFE) of all possible folded structures for a given RNA sequence to identify the most probable conformation. mdpi.com The accuracy of these predictions can be significantly enhanced by incorporating experimental data, such as from chemical probing, as constraints within the folding algorithms. nih.gov

Future directions in the computational modeling of CpC will involve:

Enhanced Force Fields: Developing more accurate force fields for nucleic acids, especially for modified nucleotides, to improve the predictive power of MD simulations. researchgate.net

Multiscale Modeling: Combining all-atom simulations of the CpC unit with coarse-grained models of larger macromolecular complexes to study complex biological systems over longer timescales. nih.gov

Integrated Approaches: Tightly integrating computational predictions with experimental data from high-throughput sequencing and structural biology to build and validate more accurate models of RNA-protein networks. ucl.ac.ukfrontiersin.org

These advanced computational studies will be crucial for translating sequence information into a mechanistic understanding of how CpC contributes to the function of RNA molecules in the cell.

Exploration of its Utility in in vitro Nucleic Acid Engineering

The unique properties of CpC and its synthetic analogs make them valuable components for the burgeoning field of in vitro nucleic acid engineering. This discipline focuses on the design and construction of novel nucleic acid-based structures, devices, and therapeutics.

A key application lies in the development of RNA therapeutics . The stability and efficacy of synthetic messenger RNA (mRNA) can be dramatically improved through chemical modification. nih.goveurekaselect.com Research has shown that incorporating cytidine-containing tails into synthetic mRNAs can significantly enhance both the rate and duration of protein production in cells and in vivo. researchgate.net This is attributed to the ability of these tails to protect the mRNA from degradation by cellular deadenylase complexes. researchgate.net Analogs of CpC with modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl or 2'-fluoro groups, are widely used to increase the enzymatic stability of RNA molecules like small interfering RNAs (siRNAs) and to reduce their innate immunogenicity. nih.govacs.org

Another major area is aptamer development . Aptamers are short, single-stranded nucleic acid sequences that can bind to specific targets with high affinity. The SELEX (Systematic Evolution of Ligands by EXponential enrichment) process is used to discover aptamers, and the inclusion of modified nucleotides, such as cytidine-5-carboxamide derivatives, can expand the chemical diversity of the aptamer library, leading to improved binding and pharmacokinetic properties. nih.gov

Furthermore, CpC and its analogs are becoming building blocks in RNA nanotechnology . This field involves the self-assembly of RNA strands into well-defined two- and three-dimensional nanostructures, such as nanoparticles, triangles, and origami-like shapes. rsc.orgnih.gov By incorporating modified dinucleotides, researchers can control the stability, folding, and immunogenic properties of these nanostructures. nih.gov These engineered RNA objects have potential applications as drug delivery vehicles, diagnostic biosensors, and platforms for immunotherapy. rsc.org

| Application Area | Role of this compound & Analogs | Desired Outcome |

| mRNA Therapeutics | Incorporation into synthetic mRNA tails or coding sequences. researchgate.net | Increased stability, enhanced protein translation, reduced immunogenicity. researchgate.netroche.com |

| Aptamer Selection (SELEX) | Use of modified cytidine triphosphates in the selection library. nih.gov | Improved binding affinity, specificity, and nuclease resistance. |

| RNA Nanotechnology | As structural components of self-assembling RNA nanoparticles and origami. rsc.org | Enhanced thermal and enzymatic stability, controlled immunogenicity. nih.gov |

The continued exploration of CpC in these contexts will undoubtedly lead to the development of a new generation of sophisticated nucleic acid-based tools for medicine and biotechnology.

Q & A

Q. How can cytidylyl-(3'-5')-cytidine be synthesized and purified for in vitro studies?

this compound can be enzymatically synthesized using cytidylyltransferases (e.g., choline-phosphate cytidylyltransferase), which catalyze the transfer of cytidylyl groups to substrates . For purification, ion-exchange chromatography coupled with HPLC is effective, as demonstrated in nucleotide triphosphate separations . Analytical validation via mass spectrometry (LC-Q-TOF) ensures structural integrity .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

Liquid chromatography paired with quadrupole time-of-flight mass spectrometry (LC-Q-TOF) provides high sensitivity for detecting this compound in metabolomic studies . Spectrophotometric methods (e.g., UV absorbance at 260 nm) are suitable for quantification in buffer-based systems, though secondary structure interference must be minimized .

Q. How should researchers handle safety concerns when working with this compound?

Refer to GHS classification the compound requires standard laboratory safety protocols (gloves, lab coat, fume hood). No specific acute toxicity data is available, but avoid contact with strong acids/bases or oxidizing agents due to incompatibility risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cross-linking studies involving this compound and proteins?

UV cross-linking experiments may artifactually hydrolyze cytidine (C) to uridine (U) during sample processing. Validate results using hydrolysis-resistant analogs or confirm findings with orthogonal methods (e.g., NMR or enzymatic digestion followed by LC-MS) . Replicate experiments under controlled pH and temperature to minimize degradation .

Q. What experimental design considerations are critical for studying the thermodynamic stability of this compound in aqueous solutions?

Use phosphate buffers (0.2 mol dm⁻³, pH 7.0) to mimic physiological conditions. Monitor equilibrium constants via chromatography or spectrophotometry, as demonstrated in studies of similar dinucleotides like uridylyl-(3'-5')-cytidine . Control for secondary structure formation by using short, unstructured oligonucleotides .

Q. How do enzymatic interactions with this compound influence its role in nucleotide biosynthesis?

this compound may act as a substrate or intermediate in pathways involving ribonucleotide reductase (RNR) or phosphatidylcholine synthesis. Design assays with isotopically labeled cytidine (e.g., ¹⁴C or ³H) to track incorporation into DNA/RNA or phospholipids . Compare kinetic parameters (Km, Vmax) with related nucleotides like CTP or CDP-choline .

Q. How can researchers address contradictory data on this compound’s ionization constants in different experimental systems?

Discrepancies often arise from variations in buffer composition or secondary structure interference. Standardize conditions (pH, ionic strength) and use computational modeling (e.g., pKa prediction tools) to validate experimental results. Reference studies on simpler analogs (e.g., UpU or UpC) to isolate ionization effects .

Methodological Guidelines

- For synthesis : Prioritize enzymatic methods over chemical synthesis to ensure stereochemical accuracy .

- For stability studies : Include degradation controls (e.g., heat or RNase treatment) to distinguish between enzymatic and non-enzymatic hydrolysis .

- For data interpretation : Cross-reference findings with structural databases (e.g., SDBS Library) and primary literature to avoid misassignment of spectral peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.